molecular formula C21H24N6O4 B11279465 5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279465
M. Wt: 424.5 g/mol
InChI Key: OVCWGANJCGPALE-UHFFFAOYSA-N
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Description

5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the amino and dimethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings and triazole ring can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2,5-diethoxyphenyl)benzamide
  • 2-{3,5-dimethoxyphenylmethylidene}amino}acetic acid
  • 5-amino-3,4-dinitropyrazole

Uniqueness

Compared to similar compounds, 5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-[2-(3,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O4/c1-12-5-6-14(9-13(12)2)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-10-15(30-3)7-8-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)

InChI Key

OVCWGANJCGPALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N)C

Origin of Product

United States

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